molecular formula C16H28O2 B1424351 9,12-Tetradecadien-1-ol, acetate, (E,E)- CAS No. 70654-47-6

9,12-Tetradecadien-1-ol, acetate, (E,E)-

Cat. No.: B1424351
CAS No.: 70654-47-6
M. Wt: 252.39 g/mol
InChI Key: ZZGJZGSVLNSDPG-FZWLCVONSA-N
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Description

9,12-Tetradecadien-1-ol, acetate, (E,E)- is a synthetic lepidopteran pheromone analog with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol . While the (E,E)-stereoisomer is less commonly documented in literature compared to its (Z,E)- and (Z,Z)-counterparts, it shares structural similarities with other tetradecadienyl acetates used in pest management. These compounds typically function as mating disruptors by interfering with insect olfactory communication .

Properties

CAS No.

70654-47-6

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(9E,12E)-tetradeca-9,12-dienyl] acetate

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3/b4-3+,7-6+

InChI Key

ZZGJZGSVLNSDPG-FZWLCVONSA-N

SMILES

CC=CCC=CCCCCCCCCO.CC(=O)O

Isomeric SMILES

C/C=C/C/C=C/CCCCCCCCOC(=O)C

Canonical SMILES

CC=CCC=CCCCCCCCCOC(=O)C

Origin of Product

United States

Biological Activity

9,12-Tetradecadien-1-ol, acetate, commonly known as (E,E)-9,12-tetradecadien-1-yl acetate, is a synthetic lepidopteran pheromone predominantly used in pest management. It serves as a key component in the mating disruption strategies for several moth species that infest stored products. This article reviews the biological activity of this compound, focusing on its role as a pheromone, its effects on insect behavior, and relevant case studies.

  • Molecular Formula : C16H28O2
  • Molecular Weight : 252.392 g/mol
  • Density : 0.89 g/cm³
  • Boiling Point : 334.8 °C
  • Flash Point : 102.3 °C

9,12-Tetradecadien-1-ol, acetate acts primarily as a sex pheromone in various moth species. Female moths release this compound to attract males for mating. The pheromone's effectiveness lies in its ability to disrupt normal mating behaviors by masking or altering the natural pheromone signals used by males to locate females.

Mode of Action:

  • Attraction : The compound attracts male moths from a distance.
  • Disruption : When used in traps or dispensers, it can saturate an area with the pheromone, preventing males from locating females effectively.
  • Population Control : By disrupting mating patterns, it reduces the reproductive success of pest populations.

Case Study 1: Mating Disruption in Plodia interpunctella

Research indicates that (E,E)-9,12-tetradecadien-1-yl acetate is the primary component of the sex pheromone released by female Plodia interpunctella (the Indian meal moth). In field trials, traps baited with this compound captured significantly fewer males compared to control traps without the pheromone, demonstrating its effectiveness in disrupting mating behaviors and reducing pest populations in stored grain facilities .

Case Study 2: Efficacy Against Cadra cautella

A study published in Environmental Entomology showed that exposure to (E,E)-9,12-tetradecadien-1-yl acetate inhibited male Cadra cautella responses to natural pheromones. This inhibition suggests that the compound can effectively mask or interfere with the mating signals necessary for reproduction .

Safety and Environmental Impact

According to safety data sheets and regulatory assessments:

  • The compound is not classified as acutely toxic or a skin irritant.
  • It poses minimal risk to human health when used according to label directions.
  • Its rapid volatility reduces the likelihood of groundwater contamination .

Applications in Pest Management

9,12-Tetradecadien-1-ol, acetate is utilized in various commercial products aimed at controlling lepidopteran pests in agricultural settings:

  • Cidetrak IMM : A dispenser product that releases the pheromone over time to disrupt mating cycles.
  • CheckMate BAW Technical Pheromone : Used for manufacturing end-use products targeting specific moth species.

Scientific Research Applications

Mating Disruption

The compound is extensively used in mating disruption strategies for several moth species:

  • Plodia interpunctella (Indian Meal Moth) : Field trials have shown that traps baited with (E,E)-9,12-tetradecadienyl acetate captured significantly fewer males compared to control traps without the pheromone, demonstrating its effectiveness in reducing pest populations in stored grain facilities .
  • Cadra cautella (Naked Grain Moth) : A study indicated that exposure to this pheromone inhibited male responses to natural pheromones, effectively masking mating signals necessary for reproduction .

Commercial Products

Several commercial products utilize (E,E)-9,12-tetradecadienyl acetate for pest control:

Product NameDescription
Cidetrak IMMA dispenser product that releases the pheromone over time to disrupt mating cycles.
CheckMate BAW Technical PheromoneUsed for manufacturing end-use products targeting specific moth species.

Case Study 1: Mating Disruption in Plodia interpunctella

Research documented that (E,E)-9,12-tetradecadienyl acetate is the primary component of the sex pheromone released by female Indian meal moths. In controlled field trials, traps baited with this compound captured significantly fewer male moths compared to traps without it. This demonstrates its effectiveness in disrupting mating behaviors and reducing pest populations in agricultural settings .

Case Study 2: Efficacy Against Cadra cautella

A study published in Environmental Entomology showed that exposure to (E,E)-9,12-tetradecadienyl acetate inhibited male responses to natural pheromones from female Naked Grain Moths. This suggests that the compound can effectively mask or interfere with the mating signals necessary for reproduction .

Safety and Environmental Impact

The safety profile of (E,E)-9,12-tetradecadienyl acetate indicates that it is not classified as acutely toxic or a skin irritant when used according to label directions. Its rapid volatility reduces the likelihood of groundwater contamination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Structural Analogues

The biological activity of pheromones is highly stereospecific. Key comparisons include:

Compound Name CAS Number Molecular Formula Double-Bond Configuration Primary Application Toxicity (Oral LD₅₀, Rat)
(Z,E)-9,12-Tetradecadien-1-ol acetate 31654-77-0 C₁₆H₂₈O₂ 9Z,12E Mating disruptor for Plodia interpunctella, Ephestia cautella >1,000 mg/kg
(E)-9,11-Dodecadienyl acetate 60428-80-0 C₁₄H₂₄O₂ 9E,11E Attractant for tortricid moths Not reported
(E)-12-Tetradecenyl acetate 35153-21-0 C₁₆H₂₈O₂ 12E Minor component in Hypsipyla grandella pheromone blends No acute toxicity

Key Findings :

  • Stereochemical Specificity: The (Z,E)-isomer is the dominant pheromone component in stored-product moths like Plodia interpunctella, with gland rinses containing 1–2 ng/female during peak calling activity . In contrast, the (E,E)-isomer’s role remains underexplored but is hypothesized to have reduced receptor binding due to non-natural stereochemistry .
  • Chain Length and Bioactivity : Shorter-chain analogs like (E)-9,11-dodecadienyl acetate exhibit lower volatility and species-specific attraction, limiting their utility in broad-spectrum pest control .
Functional Analogues in Pest Management
Compound Name Target Species Efficacy (Field Trials) Regulatory Status
(Z,E)-9,12-Tetradecadien-1-ol acetate Beet armyworm (Spodoptera exigua) 87.66% active ingredient in CheckMate BAW EPA-exempt under 40 CFR 180.1153
(Z)-9-Tetradecenyl acetate Almond moth (Cadra cautella) Synergist in multi-component blends Not classified as hazardous
(E,E)-8,10-Dodecadien-1-ol Codling moth (Cydia pomonella) 50 ng/h⁻¹ release rate Requires tolerance for food residues


Key Findings :

  • Release Rates : In field studies, (Z,E)-9,12-Tetradecadien-1-ol acetate exhibits a moderate emission rate of 42 ng/h⁻¹ , outperforming shorter-chain analogs like (E)-8-dodecenyl acetate (35 ng/h⁻¹) but underperforming against (Z)-9-dodecenyl acetate (60 ng/h⁻¹) .
  • Regulatory Advantages: Unlike non-exempt pesticides, (Z,E)-9,12-Tetradecadien-1-ol acetate is exempt from tolerance limits when applied at ≤150 g/acre/year, reducing regulatory barriers .

Toxicological and Environmental Profiles

  • Environmental Impact: As a species-specific pheromone, it poses minimal risk to non-target organisms, including pollinators and vertebrates .

Q & A

Q. What is the chemical structure of (E,E)-9,12-tetradecadien-1-ol acetate, and how do its stereoisomers influence biological activity?

The compound is a 14-carbon unsaturated alcohol acetate with double bonds at positions 9 and 12 in the E,E-configuration. Its molecular formula is C₁₆H₂₈O₂ (MW: 252.39), and its SMILES string is CC=CCC=CCCCCCCCCOC(=O)C . Stereoisomerism (e.g., Z,E vs. E,E) significantly affects pheromone receptor specificity in target insects, as minor structural changes can disrupt mating behavior . For example, the Z,E-isomer is a key pheromone component in Plodia interpunctella (Indian meal moth), while the E,E-isomer may exhibit reduced activity .

Q. What synthetic methodologies are used to produce (E,E)-9,12-tetradecadien-1-ol acetate?

The compound is typically synthesized via esterification of (E,E)-9,12-tetradecadien-1-ol with acetic acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key challenges include controlling stereoselectivity during double-bond formation and minimizing isomerization. Purification often involves column chromatography or distillation to achieve ≥98% purity . Researchers must validate stereochemical purity using GC-MS or NMR, as impurities ≥2% can alter bioactivity .

Q. How is this compound analyzed quantitatively in environmental or biological samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. A polar capillary column (e.g., DB-WAX) separates isomers, while electron ionization (EI) at 70 eV generates characteristic fragment ions (e.g., m/z 194 for the acetate moiety). For trace analysis, solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) enhances sensitivity . Calibration curves should account for matrix effects, as lipid-rich samples may co-elute interfering compounds .

Advanced Research Questions

Q. How can release rates of (E,E)-9,12-tetradecadien-1-ol acetate be optimized in field trials for pest monitoring?

Optimal release rates range from 0.01–0.1 µg/hour to avoid insect habituation and maintain trap efficacy. Dispensers such as polyethylene vials or rubber septa are calibrated using gravimetric weight loss or headspace sampling. For example, Vick et al. (1979) achieved sustained release by loading 160 mg of pheromone blend into twist-tie ropes, which maintained field efficacy for 14 days . Overloading (>10 µg/hour) disrupts insect orientation, while underloading (<0.01 µg/hour) fails to attract males .

Q. What contradictions exist in toxicity data, and how should they be resolved?

Acute oral LD₅₀ values in rats exceed 1,000 mg/kg , classifying the compound as low toxicity . However, some studies report mild skin irritation (H315) and eye irritation (H319) . These discrepancies may arise from impurities (e.g., residual acetic acid) or solvent carriers. Researchers must verify purity via HPLC and adhere to OECD guidelines for toxicity testing, including 28-day repeated dose studies to assess cumulative effects .

Q. How does (E,E)-9,12-tetradecadien-1-ol acetate interact with secondary pheromone components in multispecies ecosystems?

In sympatric moth species, secondary components (e.g., Z-9-tetradecen-1-ol acetate) prevent cross-attraction. For instance, Euzophera pyriella uses Z,E-9,12-tetradecadien-1-ol as a minor component alongside Z-8-dodecenyl acetate to maintain reproductive isolation . Behavioral assays in wind tunnels and Y-tube olfactometers are critical to quantify synergistic/antagonistic effects .

Q. What are the environmental degradation pathways of this compound, and how do they impact ecological risk assessments?

The compound degrades via hydrolysis (half-life ~7 days at pH 7) and photolysis (UV-mediated cleavage of double bonds). Soil metabolism studies show rapid breakdown by Pseudomonas spp., producing non-toxic fatty acids . However, residues in aquatic systems may persist longer due to lower microbial activity. Researchers should conduct OECD 307 (soil) and 308 (water-sediment) studies to model field persistence .

Methodological Considerations

Q. How should researchers address stability issues during storage?

Store the compound at 4–8°C in amber vials under argon to prevent oxidation. Accelerated stability studies (40°C/75% RH for 6 months) confirm no degradation when stored properly. For field applications, stabilize formulations with antioxidants (e.g., BHT at 0.1%) .

Q. What statistical approaches are recommended for analyzing dose-response data in pheromone studies?

Use probit analysis to calculate EC₅₀ values for attraction thresholds. For trap catch data, generalized linear mixed models (GLMMs) account for spatial clustering and temporal autocorrelation. Bootstrap resampling (1,000 iterations) minimizes Type I errors in low-sample field trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9,12-Tetradecadien-1-ol, acetate, (E,E)-
Reactant of Route 2
Reactant of Route 2
9,12-Tetradecadien-1-ol, acetate, (E,E)-

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